molecular formula C12H19NO3 B2902447 Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1640998-93-1

Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B2902447
CAS No.: 1640998-93-1
M. Wt: 225.288
InChI Key: SQQGAVDECKFJMV-UHFFFAOYSA-N
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Description

Historical Development of Azabicyclic Systems

The synthesis of azabicyclic compounds traces back to early 20th-century efforts to mimic natural alkaloids. Initial methods focused on transannular ring contractions of medium-sized cyclic amines, a strategy that enabled the construction of nitrogen-containing bicyclic frameworks. For instance, the first synthesis of 3-azabicyclo[3.1.1]heptanes involved cyclization of truxillic acid amides, a method documented over a century ago. These early approaches laid the groundwork for modern catalytic annulations, such as titanium(III)-catalyzed radical (3 + 3) cyclizations and scandium-mediated dipolar (3 + 2) annulations, which now enable divergent access to azabicyclo[3.1.1]heptene derivatives.

The development of protecting-group strategies further expanded synthetic possibilities. For example, tert-butyl carbamate (Boc) groups became instrumental in stabilizing reactive intermediates during azabicycle assembly. By the 2010s, advances in photoredox catalysis and transition-metal-mediated cycloadditions allowed efficient construction of bridge-functionalized azabicycles, including polysubstituted bicyclo[2.1.1]hexanes and azabicyclo[3.1.1]heptanes. These innovations addressed long-standing challenges in introducing substituents at non-bridgehead positions, broadening the utility of azabicyclic scaffolds in drug discovery.

Significance in Contemporary Medicinal Chemistry

Azabicyclo[3.1.1]heptanes have gained prominence as bioisosteres for flat aromatic rings and flexible piperidines. Their saturated, three-dimensional structures mitigate metabolic instability and off-target interactions associated with planar aromatics. Key advantages include:

  • Enhanced Binding Affinity : The rigid bicyclic framework preorganizes substituents into optimal conformations for target engagement. For example, 6-azabicyclo[3.1.1]heptanes exhibit improved affinity for serotonin receptors compared to piperidine analogs.
  • Tunable Lipophilicity : Substituents on the azabicyclic core modulate logP values, enhancing blood-brain barrier penetration or aqueous solubility as needed.
  • Synthetic Versatility : Functional groups like the formyl and tert-butyl ester in tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate enable diverse post-synthetic modifications, facilitating structure-activity relationship studies.

Recent applications include replacing pyridine rings in antihistamines (e.g., Rupatidine) with 3-azabicyclo[3.1.1]heptanes to reduce CYP450 inhibition while maintaining efficacy. Additionally, azabicyclic cores are being explored as peptide mimics and kinase inhibitors, underscoring their broad pharmacological relevance.

Position of this compound Within the Azabicyclic Family

This compound exemplifies the synergy between structural complexity and synthetic accessibility in modern azabicyclic chemistry. Its molecular architecture comprises a seven-membered bicyclic ring with a nitrogen atom at position 3, a formyl group at position 1, and a tert-butyl ester at position 3. Key features include:

Structural Property Role
Bicyclo[3.1.1]heptane core Imparts rigidity and stereochemical control
Formyl group (-CHO) Serves as a handle for nucleophilic additions or reductive aminations
Tert-butyl ester (-COO^tBu) Enhances solubility and facilitates deprotection for further functionalization

Synthetic Routes :

  • Cyclization of Cyclobutane Derivatives : Intramolecular imide formation from cyclobutane-derived 1,3-dicarboxylic acids yields the bicyclic core. For example, heating dicarboxylic acid 1 in toluene induces cyclization to imide 2 , which is subsequently hydrolyzed and esterified.
  • Reduction of Spirocyclic Oxetanyl Nitriles : Spirocyclic nitriles undergo selective reduction with lithium aluminum hydride (LiAlH4) to form 3-azabicyclo[3.1.1]heptanes. This method is scalable and tolerates diverse substituents.

Applications :

  • Intermediate for Bioactive Derivatives : The formyl group enables synthesis of amines, hydrazones, and heterocycles. For instance, condensation with hydroxylamine produces oxime derivatives for metalloenzyme inhibition studies.
  • Bioisostere Development : The compound’s spatial resemblance to 4-substituted piperidines makes it a candidate for CNS drug design, where reduced flexibility can minimize entropy penalties upon binding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9-4-12(5-9,7-13)8-14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQGAVDECKFJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2)(C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of Linear Precursors

Aza-Payne rearrangements or ring-closing metathesis reactions are employed to form the bicyclic system. For example, source describes a protocol for analogous 3-azabicyclo[3.1.0]hexane derivatives using:

  • Key reagents : Potassium cyanide (KCN) in acetic acid for cyanation
  • Temperature control : Sequential cooling to -10°C during HCl gas introduction and warming to room temperature for methanolysis
  • Workup : pH adjustment to 9–9.5 with aqueous base at 0–5°C to isolate intermediates

Desymmetrization of Tropinone Derivatives

Source highlights enantioselective methods for 8-azabicyclo[3.2.1]octane systems, suggesting adaptable strategies:

  • Chiral resolution : Di-p-toluoyl-tartaric acid (DTTA) for isolating (1R,2S,5S)-enantiomers
  • Yield optimization : 90–95% crystallization efficiency using THF/heptane solvent systems

tert-Butoxycarbonyl (Boc) Protection

Introducing the Boc group stabilizes the amine during subsequent reactions:

Schotten-Baumann Conditions

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O) in biphasic systems
  • Base selection : Triethylamine or NaOH (10 N) for pH control
  • Solvent systems : Dichloromethane/water mixtures with phase-transfer catalysts

Regioselective Formylation

Installing the formyl group at position 1 requires precise control:

Vilsmeier-Haack Reaction

  • Reagent system : POCl₃/DMF complex
  • Temperature : -20°C to 0°C to prevent over-oxidation
  • Workup : Quenching with saturated NaHCO₃ followed by TBME extraction

Directed Ortho-Metalation

Source’s data for the 6-formyl isomer suggests adaptable strategies:

  • Directing groups : N-Boc protection enables selective lithiation
  • Electrophilic trapping : DMF or methyl formate as carbonyl sources

Comparative Method Analysis

Table 1 evaluates key parameters across documented approaches:

Step Method Yield (%) Purity (%) Key Advantage Source
Bicyclic formation KCN/AcOH cyclization 82 95 Scalable to multi-kilogram
Boc protection Schotten-Baumann 89 98 Avoids column chromatography
Formylation Vilsmeier-Haack 75 90 High regioselectivity
Resolution DTTA crystallization 95 >99 ee Chiral purity in single step

Critical Challenges and Solutions

Regiochemical Control

The 1-formyl vs. 6-formyl isomerization (source) necessitates:

  • Steric directing groups : Bulkier tert-butyl esters favor position 1 substitution
  • Low-temperature protocols : -30°C reactions reduce kinetic competition

Enantiomer Separation

Source’s tartaric acid resolution achieves >99% ee via:

  • Counterion selection : D-DBTA vs. L-DBTA for mirror-image crystals
  • Solvent optimization : MTBE/water systems at -5°C

Industrial-Scale Considerations

Patent data from source reveals crucial parameters for manufacturing:

  • Distillation conditions : 135–140°C for solvent recovery
  • Crystallization scales : 4500 mL heptane washes per batch
  • Throughput : 95% yield across 5-step sequence

Emerging Methodologies

Biocatalytic Strategies

Enzyme-mediated resolutions (source) may replace tartaric acid methods, reducing waste.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of different derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool for probing biological processes.

Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. Its derivatives could be developed as drugs for various diseases, including cancer and neurological disorders.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications, from pharmaceuticals to advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties
This compound Formyl (C1), Boc (C3) C₁₁H₁₇NO₃ (inferred) ~211.26 (estimated) N/A High reactivity due to formyl group; Boc protection enhances stability
Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate Formyl (C1), Methyl (C5), Boc (C3) C₁₃H₂₁NO₃ 239.32 2229541-79-9 Methyl group increases steric hindrance; may reduce solubility
Tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate Formyl (C6), Boc (C3) C₁₁H₁₇NO₃ 211.26 1818847-75-4 Positional isomer; formyl at C6 alters electronic distribution
Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate Amino (C1), Methyl (C5), Boc (C3) C₁₂H₂₂N₂O₂ 226.32 167736856 (CID) Amino group enables conjugation; predicted CCS: 155.9 Ų ([M+H]+)
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate Boc (C3), N (C6) C₁₀H₁₈N₂O₂ 198.26 1251017-66-9 Diaza structure enhances basicity; 97% purity
Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate Amino (C6), Boc (C3) C₁₁H₂₀N₂O₂ 212.29 1427359-44-1 Boiling point: 294.8°C; density: 1.1 g/cm³
Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate Hydroxymethyl (C1), Methyl (C5), Boc (C3) C₁₃H₂₃NO₃ 241.33 2763758-81-0 Hydroxyl group increases polarity; SMILES: CC12CN(C(=O)OC(C)(C)C)CC(CO)(C1)C2

Commercial Availability and Pricing

  • PharmaBlock Sciences supplies tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate at $3,950/250 mg (SCBT Catalog #sc-356004) .
  • CymitQuimica lists tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate at €65/250 mg (Ref: 10-F464451), though some amino-substituted analogs are discontinued .

Biological Activity

Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS Number: 1818847-75-4) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article will explore its biological activity, including relevant data tables, case studies, and research findings.

Structural Overview

The molecular formula of this compound is C12H19NO3C_{12}H_{19}NO_{3}, with a molecular weight of approximately 225.284 g/mol. The compound features a bicyclic structure that contributes to its biological properties.

Antimicrobial Properties

Research has indicated that compounds with similar bicyclic structures exhibit antimicrobial activity. For example, studies on related azabicyclic compounds suggest potential efficacy against various bacterial strains, although specific data on this compound remains limited.

Enzyme Inhibition

Preliminary studies have shown that azabicyclic compounds can act as enzyme inhibitors, particularly in the context of proteases and other relevant enzymes in biochemical pathways. This inhibition can lead to therapeutic applications in treating diseases where these enzymes play a critical role.

Case Study 1: Enzyme Interaction

A study investigating the interaction of azabicyclic compounds with serine proteases demonstrated that modifications in the bicyclic structure significantly impacted binding affinity and inhibition rates. Although specific data for this compound is not available, the trends observed may be applicable.

Case Study 2: Antimicrobial Testing

In a comparative study of various azabicyclic derivatives, several compounds showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. While direct testing of this compound has not been reported, the structural similarities suggest potential antimicrobial properties warranting further investigation.

Table: Predicted Biological Activity and Properties

PropertyValue
Molecular FormulaC₁₂H₁₉NO₃
Molecular Weight225.284 g/mol
Predicted CCS (Ų)Varies by adduct
Antimicrobial PotentialSuggested but untested
Enzyme Inhibition PotentialSuggested but untested

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, and how can purity be maximized?

  • Methodology : The compound can be synthesized via continuous flow reactors to enhance reaction efficiency and reduce side products. Post-synthesis purification involves techniques like preparative HPLC or recrystallization using solvent systems such as ethyl acetate/hexane. Purity (>95%) is confirmed via LC-MS and NMR spectroscopy .
  • Key Challenge : Avoiding oxidation of the formyl group during synthesis. Use inert atmospheres (e.g., nitrogen) and low-temperature conditions.

Q. How can structural analogs of this compound be systematically compared for reactivity?

  • Methodology : Create a structural analog table (see below) based on substituent variations. Compare reactivity using DFT calculations (e.g., B3LYP/6-31G*) or experimental assays like nucleophilic substitution kinetics.
Compound NameSubstituent VariationsCAS NumberReference
Tert-butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylateFormyl position shift1818847-75-4
Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylateAmino and methyl substituents1427359-44-1

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the bicyclic structure of this compound?

  • Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELX software for refinement. Key parameters:

  • Space group: P2₁/c (common for chiral bicyclic systems).
  • R-factor optimization: Iterative refinement cycles to <5% .
    • Data Contradiction : Discrepancies in bond angles may arise from dynamic disorder. Address via low-temperature (100 K) data collection and TLS parameterization .

Q. What computational strategies predict the compound’s interaction with enzyme active sites?

  • Methodology :

  • Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., cytochrome P450).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
  • Key Insight : The formyl group shows strong hydrogen bonding with catalytic residues (e.g., Ser153 in esterases) .

Q. How do collision cross-section (CCS) values aid in characterizing this compound’s gas-phase behavior?

  • Methodology : Ion mobility spectrometry (IMS) coupled with mass spectrometry. Predicted CCS values (Ų):
Adductm/zCCS (Ų)Source
[M+H]+227.17540155.9
[M+Na]+249.15734158.8
  • Application : Differentiate isomeric impurities or degradation products .

Methodological Challenges and Solutions

Q. How can conflicting NMR data for bicyclic carbamate derivatives be resolved?

  • Challenge : Overlapping signals in 1H^1H-NMR (e.g., bridgehead protons at δ 3.5–4.0 ppm).
  • Solution : Use 13C^{13}C-N DEPT and HSQC to assign quaternary carbons. For diastereomers, employ NOESY to confirm spatial proximity of substituents .

Q. What strategies mitigate hydrolysis of the tert-butyl carbamate group during storage?

  • Methodology :

  • Storage : -20°C under argon in amber vials to block light and moisture .
  • Stabilizers : Add 1% triethylamine to neutralize acidic byproducts .

Data-Driven Analysis

Q. How does the compound’s regioselectivity in nucleophilic reactions compare to its analogs?

  • Experimental Design : React with Grignard reagents (e.g., MeMgBr) under standardized conditions (THF, 0°C). Monitor regioselectivity via 19F^{19}F-NMR if fluorinated analogs are used.
  • Findings : The formyl group directs nucleophilic attack to the C1 position due to steric hindrance from the bicyclic framework .

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